molecular formula C17H21N5O2 B10932258 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932258
M. Wt: 327.4 g/mol
InChI Key: IFNMFQFIDKMUPH-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazole and isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used include ethyl bromide, methylhydrazine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combined pyrazole and isoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H21N5O2/c1-6-22-8-14(11(4)20-22)10(3)19-16(23)13-7-9(2)18-17-15(13)12(5)21-24-17/h7-8,10H,6H2,1-5H3,(H,19,23)

InChI Key

IFNMFQFIDKMUPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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